- New chromophoric structures for lanthanide chelates field of the invention, World Intellectual Property Organization, , ,
Cas no 922706-40-9 (2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
El 2-(2-Fluorenyl)-4,4,5,5-tetrametil-1,3,2-dioxaborolano es un compuesto organoboránico utilizado como intermediario clave en reacciones de acoplamiento cruzado, especialmente en la síntesis de compuestos orgánicos conjugados. Su estructura incluye un grupo fluorenilo unido a un anillo dioxaborolano, lo que le confiere alta estabilidad y reactividad controlada en condiciones de reacción suaves. Este compuesto es particularmente útil en reacciones de Suzuki-Miyaura, permitiendo la formación eficiente de enlaces carbono-carbono. Su pureza y estabilidad lo hacen ideal para aplicaciones en química medicinal y ciencia de materiales, donde se requieren intermediarios confiables para la síntesis de polímeros conjugados o moléculas orgánicas funcionales.
922706-40-9 structure
Product Name:2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Número CAS:922706-40-9
MF:C19H21BO2
Megavatios:292.179845571518
MDL:MFCD16294548
CID:740034
PubChem ID:56925000
Update Time:2025-07-20
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Propiedades químicas y físicas
Nombre e identificación
-
- 1,3,2-Dioxaborolane, 2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-
- Fluorene-2-boronic acid pinacol ester
- 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-(9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- AMTB249
- 9H-Fluorene-2-boronic Acid Pinacol Ester
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-9H-fluorene
- 2-(2-FLUORENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- 2-(FLUOREN-2-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- C19H21BO2
- MB14875
- OR303495
- 4,4,5,5-Tetramethyl-2-(9H-fluorene-2-yl)-1,3,2
- 2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- CS-0153847
- F1245
- AS-2449
- EN300-317068
- DB-191708
- 922706-40-9
- AKOS016339780
- s11265
- SY128743
- SCHEMBL29265
- DTXSID60718876
- MFCD16294548
- 2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- MDL: MFCD16294548
- Renchi: 1S/C19H21BO2/c1-18(2)19(3,4)22-20(21-18)15-9-10-17-14(12-15)11-13-7-5-6-8-16(13)17/h5-10,12H,11H2,1-4H3
- Clave inchi: WVJQQLZHOADEAF-UHFFFAOYSA-N
- Sonrisas: O1C(C)(C)C(C)(C)OB1C1C=C2C(C3C(C2)=CC=CC=3)=CC=1
Atributos calculados
- Calidad precisa: 292.16300
- Masa isotópica única: 292.1634601g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 1
- Complejidad: 417
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 18.5
Propiedades experimentales
- Punto de fusión: 76.0 to 80.0 deg-C
- PSA: 18.46000
- Logp: 3.55700
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315; H319; H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condiciones de almacenamiento:Store at room temperature
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188285-1g |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 98% | 1g |
¥197.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188285-5g |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 98% | 5g |
¥621.90 | 2023-09-02 | |
| Chemenu | CM218987-5g |
2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
922706-40-9 | 99% | 5g |
$107 | 2021-08-04 | |
| Chemenu | CM218987-25g |
2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
922706-40-9 | 99% | 25g |
$358 | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H865419-5g |
2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | ≥98% | 5g |
929.70 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F1245-25G |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 98.0%(GC&T) | 25G |
¥2150.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F1245-5G |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 98.0%(GC&T) | 5G |
¥650.0 | 2022-06-10 | |
| TRC | F632035-100mg |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F632035-250mg |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F632035-500mg |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
922706-40-9 | 500mg |
$87.00 | 2023-05-18 |
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 22 h, 60 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 45 h, 90 °C
Referencia
- Iron-catalysed enantioselective Suzuki-Miyaura coupling of racemic alkyl bromides, Chemical Communications (Cambridge, 2019, 55(8), 1128-1131
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium methoxide Catalysts: 4-Phenylpyridine Solvents: tert-Butyl methyl ether ; 12 h, 85 °C; 85 °C → rt
1.2 Reagents: Acetic acid ; pH 7
1.2 Reagents: Acetic acid ; pH 7
Referencia
- Preparation method of aryl borate and alkenyl borate, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium methoxide Catalysts: 4-Phenylpyridine Solvents: tert-Butyl methyl ether ; 12 h, 85 °C; 85 °C → rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized, rt
Referencia
- Pyridine-Catalyzed Radical Borylation of Aryl Halides, Journal of the American Chemical Society, 2017, 139(2), 607-610
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: 2,6-Di-tert-butylpyridine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: 1,2-Dichlorobenzene ; 48 h, 100 °C
1.2 Reagents: Triethylamine ; 1 h
1.2 Reagents: Triethylamine ; 1 h
Referencia
- Mechanistic studies into amine-mediated electrophilic arene borylation and its application in MIDA boronate synthesis, Journal of the American Chemical Society, 2013, 135(1), 474-487
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: 2,6-Di-tert-butylpyridine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: 1,2-Dichlorobenzene ; 48 h, 100 °C
1.2 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
Referencia
- Process for the borylation of arenes and heteroaryls, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
Referencia
- A novel fluorene-based gold(I) complex with aggregate fluorescence change: a single-component white light-emitting luminophor, Chemical Communications (Cambridge, 2014, 50(75), 11033-11035
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 36 h
Referencia
- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: 1,4-Dioxane ; 8 h, 80 °C
Referencia
- White light emitting compound having isocyano-bridged gold and fluorene as skeleton, preparation method and application thereof, China, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Dimethyl carbonate ; 48 h, 35 °C
Referencia
- Photoinduced Divergent Deaminative Borylation and Hydrodeamination of Primary Aromatic Amines, Organic Letters, 2022, 24(23), 4281-4285
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone Catalysts: Bis(1,5-cyclooctadiene)nickel , Trioctylphosphine Solvents: Toluene ; 36 h, 160 °C
Referencia
- Hydride Transfer Enables the Nickel-Catalyzed ipso-Borylation and Silylation of Aldehydes, Chemistry - A European Journal, 2020, 26(2), 423-427
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Carbon dioxide Catalysts: Pyrene Solvents: Cyclopentyl methyl ether ; 24 h, 1 atm, 30 °C
1.2 Reagents: Silica Solvents: Diethyl ether
1.2 Reagents: Silica Solvents: Diethyl ether
Referencia
- Photoinduced deaminative borylation of unactivated aromatic amines enhanced by CO2, ChemRxiv, 2021, 1, 1-7
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 120 °C
Referencia
- Metal-Free and Redox-Neutral Conversion of Organotrifluoroborates into Radicals Enabled by Visible Light, Angewandte Chemie, 2018, 57(41), 13499-13503
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ; rt; 2 h, 180 °C; 180 °C → rt
1.2 Reagents: Triethylamine ; 0.5 h, rt
1.2 Reagents: Triethylamine ; 0.5 h, rt
Referencia
- Multiple Electrophilic C-H Borylation of Arenes Using Boron Triiodide, Organic Letters, 2020, 22(2), 700-704
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ; 12 h, 200 °C; 200 °C → rt
1.2 Reagents: Triethylamine Solvents: 1,2,4-Trichlorobenzene ; rt
1.2 Reagents: Triethylamine Solvents: 1,2,4-Trichlorobenzene ; rt
Referencia
- Preparation of boron diiodide compounds, and preparation of boronic acids and boronic acid esters using the boron diiodide compounds, Japan, , ,
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
- 2-Aminofluorene
- 2-Bromofluorene
- 2,3-Dimethylbutane-2,3-diol
- Fluorene-2-carboxaldehyde
- 9H-Fluoren-2-amine,N,N-dimethyl-
- 2-Iodo-9H-fluorene
- Bis(pinacolato)diborane
- Fluorene
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:922706-40-9)2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Número de pedido:A915976
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:57
Precio ($):258.0
Correo electrónico:sales@amadischem.com
2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Literatura relevante
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
922706-40-9 (2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Productos relacionados
- 922706-37-4(1,3,2-Dioxaborolane, 2-(7-hexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-)
- 254755-24-3(2-9,9-dihexyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 467219-11-0(2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaboronal-2-yl)fluorene)
- 196207-58-6(9,9-Dioctylfluorene-2,7-diboronic Acid bis(Pinacol) Ester)
- 922706-44-3(1,3,2-Dioxaborolane, 2-(7-dodecyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-)
- 922706-43-2(4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane)
- 325129-69-9(1,3,2-Dioxaborolane, 2,2'-(9,9-dimethyl-9h-fluorene-2,7-diyl)bis4,4,5,5-tetramethyl)
- 676168-63-1(9,9'-Spirobi[fluorene]-2,2'-diyldiboronic acid pinacol ester)
- 569343-09-5(1,3,2-Dioxaborolane, 2-(9,9-dimethyl-9h-fluoren-2-yl)-4,4,5,5-tetramethyl)
- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:922706-40-9)2-(2-Fluorenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Pureza:99%
Cantidad:25g
Precio ($):258.0